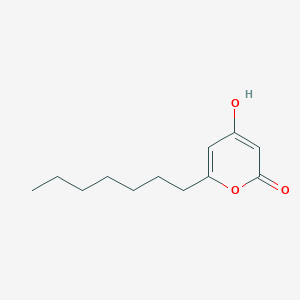
N,N,9-trimethylcarbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,9-trimethylcarbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are known for their stability and versatility in various applications, particularly in the field of organic electronics and photonics . This compound is characterized by its unique structure, which includes a carbazole core with three methyl groups attached to the nitrogen atoms and the 9th position of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-trimethylcarbazol-3-amine typically involves the alkylation of carbazole derivatives. One common method is the reaction of carbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N,9-trimethylcarbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,9-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Carbazole-3,9-dione derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl carbazole derivatives.
Scientific Research Applications
N,N,9-trimethylcarbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photostability and fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N,9-trimethylcarbazol-3-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signal transduction pathways, particularly those involving oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Carbazole: The parent compound, known for its stability and use in organic electronics.
N-ethylcarbazole: A derivative with similar applications but different electronic properties.
N,N-dimethylcarbazole: Another derivative with distinct reactivity and applications.
Uniqueness: N,N,9-trimethylcarbazol-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .
Properties
CAS No. |
94127-15-8 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N,9-trimethylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-16(2)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17(15)3/h4-10H,1-3H3 |
InChI Key |
NQRYAGXQHNVLSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
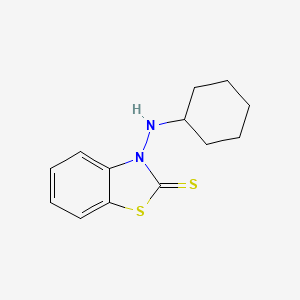
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
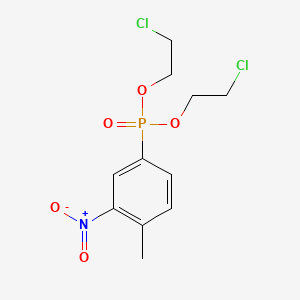
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
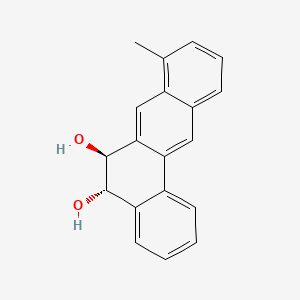
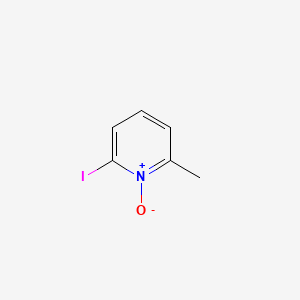
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
